molecular formula C11H6Cl2N2S B2823483 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile CAS No. 519016-82-1

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile

Cat. No.: B2823483
CAS No.: 519016-82-1
M. Wt: 269.14
InChI Key: BVGZRPSQXSOPOR-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile is a high-value chemical intermediate in organic synthesis and medicinal chemistry research . This compound belongs to the 2-aminothiophene structural class, which is a privileged scaffold in drug discovery due to its broad and potent biological activities . Researchers value this compound as a versatile precursor for developing pharmacologically active molecules. The 2-aminothiophene core is recognized for its significance in the synthesis of a wide range of heterocyclic systems, including thieno[2,3-d]pyrimidines, which are structures of high interest in medicinal chemistry . Compounds based on this motif have demonstrated a broad spectrum of biological properties in research settings, serving as potent pan-serotype dengue virus inhibitors, antitubercular agents, allosteric modulators of the A1 adenosine receptor (A1R), and antiproliferative agents . Furthermore, the 2-aminothiophene scaffold is a key structural element in several traded drugs and molecules subjected to extensive pharmacological studies, such as the osteoporosis treatment strontium ranelate, the anti-inflammatory drug tinoridine, and the antipsychotic medication olanzapine . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, using appropriate personal protective equipment and adhering to all relevant safety regulations.

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-6-1-2-7(10(13)3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGZRPSQXSOPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile can be achieved through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires the presence of a base and is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Gewald reaction remains a viable method for large-scale synthesis due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some thiophene derivatives act as inhibitors of enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile with structurally related compounds, focusing on substituents, physical properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Applications/Notes
This compound 2,4-dichlorophenyl, thiophene core C₁₁H₆Cl₂N₂S 269.15 Not reported CN: ~2195; NH₂: ~3300–3200 Building block for antibacterial agents
2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile (5d) 4-chlorophenyl C₁₁H₇ClN₂S 234.70 140–169 CN: ~2200; NH₂: ~3382–3291 Intermediate in organic synthesis
2-Amino-4-(2-methoxyphenyl)thiophene-3-carbonitrile (5e) 2-methoxyphenyl C₁₂H₁₀N₂OS 230.28 140–169 CN: ~2193; NH₂: ~3307 Study of electronic effects of methoxy groups
2-Amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (7d) Pyrano-chromene fused ring, 2,4-dichlorophenyl C₁₉H₁₀Cl₂N₂O₂ 385.20 228–230 CN: ~2195; C=O: ~1720 Anticancer/antimicrobial candidate
2-Amino-4-(2,5-dichlorophenyl)thiophene-3-carbonitrile 2,5-dichlorophenyl C₁₁H₆Cl₂N₂S 269.15 Not reported Similar to target compound Structural isomer; electronic effects differ

Structural and Electronic Comparisons

  • Substituent Effects: The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to monosubstituted analogs (e.g., 5d with 4-Cl), increasing electrophilicity at the thiophene ring . Methoxy groups (e.g., 5e) introduce electron-donating effects, altering reactivity in subsequent derivatization .
  • Fused Ring Systems: Pyrano-chromene derivatives (e.g., 7d) exhibit higher melting points (228–230°C vs. 140–169°C for simple thiophenes) due to increased molecular rigidity and intermolecular interactions . The fused ring system in 7d also introduces a carbonyl group (C=O), broadening biological activity .

Biological Activity

Overview of 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile

This compound is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11H7Cl2N3S
  • Molecular Weight : 288.16 g/mol

Anticancer Properties

Research has indicated that thiophene derivatives exhibit significant anticancer properties. Specifically, this compound has been studied for its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Case Study 1 : A study demonstrated that this compound induced apoptosis in breast cancer cells (MCF-7), showing a dose-dependent effect on cell viability.
  • Case Study 2 : In another investigation, the compound was found to inhibit tumor growth in xenograft models of lung cancer.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cellular models.

While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may be related to:

  • Inhibition of Kinases : Similar thiophene derivatives have been shown to inhibit specific kinases involved in cell signaling pathways related to cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The compound may help modulate ROS levels, thereby influencing cellular stress responses.

Data Table of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in MCF-7 cellsStudy on breast cancer
AnticancerInhibits tumor growth in lung cancer modelsXenograft study
Anti-inflammatoryReduces pro-inflammatory cytokinesCellular model study

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Gewald reaction , a multicomponent condensation involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Key reagents include sodium ethoxide or potassium carbonate in solvents like ethanol/methanol. Reaction optimization (e.g., temperature, stoichiometry of sulfur) is critical for yield and purity. Post-synthesis purification via recrystallization (ethanol or ethyl acetate) ensures high purity .

Example Protocol :

  • React 2,4-dichlorobenzaldehyde with malononitrile and elemental sulfur in THF at 35°C.
  • Add aqueous sodium bicarbonate to quench the reaction.
  • Extract with ethyl acetate, concentrate, and recrystallize from ethanol (yield: 67–81%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • IR Spectroscopy : Look for ν(C≡N) at ~2200 cm⁻¹ and ν(NH₂) at 3200–3400 cm⁻¹ .
  • ¹H-NMR : Peaks at δ 3.74 ppm (NH₂, exchangeable with D₂O) and aromatic protons in δ 7.15–7.99 ppm .
  • 13C-NMR : Signals for the carbonitrile group (~115 ppm) and aromatic carbons (120–140 ppm) .

Q. How do substituents (e.g., 2,4-dichlorophenyl) influence the compound’s electronic properties and biological activity?

The electron-withdrawing 2,4-dichlorophenyl group enhances electrophilic reactivity at the thiophene ring, facilitating nucleophilic substitutions. This substitution pattern also improves antimicrobial activity compared to non-halogenated analogs, as observed in bioassays against S. aureus and E. coli .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for antimicrobial and anticancer agents . Derivatives have shown inhibition of topoisomerase II (IC₅₀: 8–12 µM) and moderate activity against MCF-7 breast cancer cells (IC₅₀: 25–30 µM) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.
  • Avoid inhalation; store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) optimize the design of derivatives with enhanced bioactivity?

  • DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity. For example, a smaller gap (~4.5 eV) correlates with higher electrophilicity and antimicrobial potency .
  • Docking : Target enzymes like dihydrofolate reductase (DHFR) to rationalize binding interactions. The dichlorophenyl group forms hydrophobic contacts with active-site residues (e.g., Phe92 in DHFR) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • SAR Analysis : Compare substituent effects (e.g., 2,4-dichloro vs. 4-fluorophenyl) to identify trends .

Q. How can X-ray crystallography and SHELX software validate the compound’s molecular structure?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (C≡N: ~1.14 Å) and dihedral angles between thiophene and dichlorophenyl groups.
  • SHELXL Refinement : Use anisotropic displacement parameters and twin refinement for high-resolution data .

Q. What catalytic systems improve regioselectivity in derivatization reactions (e.g., Suzuki coupling)?

  • Palladium Catalysts : Pd(PPh₃)₄ with aryl boronic acids enables selective C–H functionalization at the thiophene C5 position.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours conventional) .

Q. How does the compound’s reactivity differ in polar aprotic vs. protic solvents during functionalization?

  • DMSO/DMF : Enhance nucleophilic substitution at the carbonitrile group.
  • Ethanol/Water : Favor hydrolysis to carboxylic acids under acidic conditions .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

Reaction ComponentConditionsYield (%)Reference
Gewald ReactionTHF, 35°C, NaHCO₃67–81
Vilsmeier-HaackDMF/POCl₃, 80°C70–75
Suzuki CouplingPd(PPh₃)₄, DMF, 100°C60–65

Q. Table 2: Comparative Bioactivity of Derivatives

Derivative SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
2,4-Dichlorophenyl8–12 (S. aureus)25–30 (MCF-7)
4-Fluorophenyl15–2035–40
Biphenyl5–820–25

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